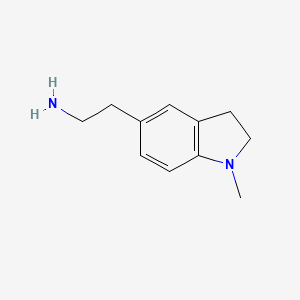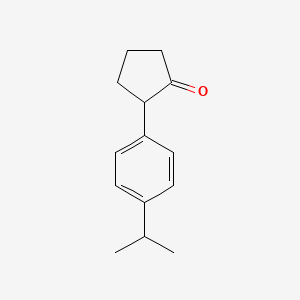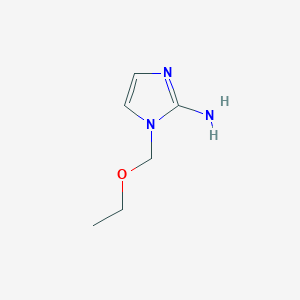
2-(Oxolan-3-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxolan-3-yl)propan-2-amine: 1-tetrahydro-3-furanyl-2-propanamine , is a chemical compound with the following structure:
CH3−CH(NH2)−CH2−O−CH2−CH2−CH2−O
It consists of a furan ring (oxolan-3-yl) attached to a propylamine group. The compound’s molecular weight is approximately 129.2 g/mol .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 2-(Oxolan-3-yl)propan-2-amine. One common method involves the reductive amination of 3-hydroxypropanal with ammonia or an amine. The reaction proceeds under mild conditions and yields the desired product.
Analyse Chemischer Reaktionen
Reactivity: 2-(Oxolan-3-yl)propan-2-amine can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction of the furan ring can yield saturated derivatives.
Substitution: The amino group can undergo substitution reactions.
Amidation: Reaction with acyl chlorides or anhydrides can lead to amide formation.
Reductive Amination: Aldehydes or ketones, ammonia or amines, and reducing agents (e.g., NaBH₃CN).
Oxidation: Oxidizing agents (e.g., H₂O₂, KMnO₄).
Substitution: Acyl chlorides, anhydrides, or alkyl halides.
Major Products: The major products depend on the specific reaction conditions. For example, reductive amination yields this compound itself.
Wissenschaftliche Forschungsanwendungen
2-(Oxolan-3-yl)propan-2-amine finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug design.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Polymer Chemistry: The furan ring can participate in polymerization reactions.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Vergleich Mit ähnlichen Verbindungen
While 2-(Oxolan-3-yl)propan-2-amine is unique due to its furan ring, similar compounds include:
3-amino-2-(oxolan-3-yl)propan-1-ol: (CAS: 1782591-62-1)
3-[(oxolan-2-yl)methoxy]propan-1-amine: (CAS: 62035-48-7)
(2S)-2-(Oxolan-3-yl)propan-1-amine: (CAS: 2248215-17-8)
These compounds share structural features but differ in substituents or functional groups.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
2-(oxolan-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H15NO/c1-7(2,8)6-3-4-9-5-6/h6H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
KMCVKBULLDQSBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCOC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


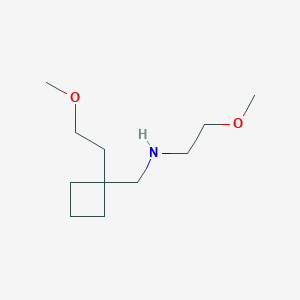
![ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate](/img/structure/B13532973.png)
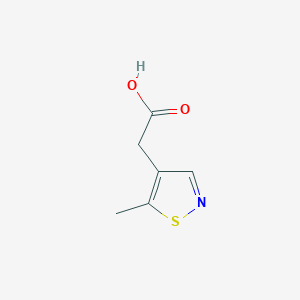
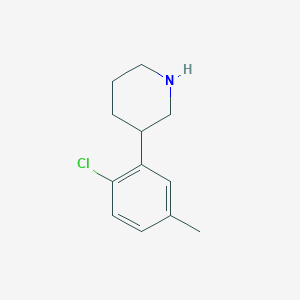


![2-[4-(Methoxycarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B13533000.png)
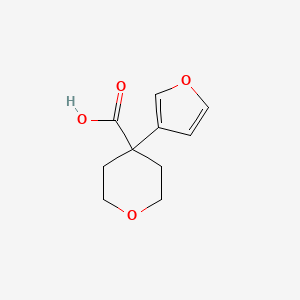
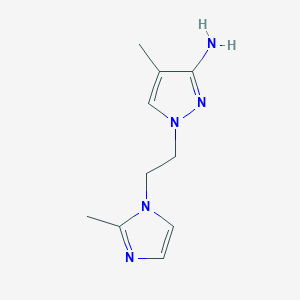
![Dimethyl[(3-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13533026.png)
